![molecular formula C22H19ClN4S B2892052 4-[4-(3-Chlorophenyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine CAS No. 421560-14-7](/img/structure/B2892052.png)
4-[4-(3-Chlorophenyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine
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Overview
Description
This compound is a derivative of piperazine, a common structural motif found in agrochemicals and pharmaceuticals . It is structurally similar to 2-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one .
Molecular Structure Analysis
The structure of this compound has been verified as part of the Chemical Structure Validation project . The International Chemical Identifier (InChI) is1S/C19H22ClN5O/c20-16-5-3-6-17 (15-16)23-13-11-22 (12-14-23)8-4-10-25-19 (26)24-9-2-1-7-18 (24)21-25/h1-3,5-7,9,15H,4,8,10-14H2
.
Scientific Research Applications
Antiemetic and Pharmacological Properties
The synthesis of a series of 4-piperazinopyrimidines bearing a methylthio substituent in the 5 position of the pyrimidine ring demonstrated a profile including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties, highlighting the potential of similar structures in diverse pharmacological applications (Mattioda et al., 1975).
Antifungal Activity
Synthesis of 2-(1-piperazinyl)-5-[1-(4-chlorophenyl)-2-phenylethyl]-4,6-dichloropyrimidine derivatives and their testing against human mycoflora revealed selective growth inhibitory effects on Cryptococcus neoformans, suggesting potential antifungal applications for related compounds (Fellah et al., 1996).
Heteroaromatization and Antimicrobial Activity
The creation of novel [1,2,4]triazolo[1,5-c]pyrimidine-13-ones and Pyrano[2,3-d]pyrimidine-6-ones through heteroaromatization with 4-Hydroxycoumarin, and their demonstrated antimicrobial activity, underscore the chemical versatility and potential biomedical applications of these structures (El-Agrody et al., 2001).
Anticancer Potential
Investigations into thieno[3,2-d]pyrimidines incorporated with a piperazine unit as putative anti-cancer agents, designed based on the structure of protein tyrosine kinase inhibitors, highlight the ongoing exploration of such compounds in cancer research (Min, 2012).
Mechanism of Action
Target of Action
Similar compounds with a piperazine moiety have been found to interact with a variety of targets such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Mode of Action
Compounds with a piperazine moiety are known to modulate the pharmacokinetic properties of a drug substance .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of disease states, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The piperazine moiety is known to positively modulate the pharmacokinetic properties of a drug substance . This suggests that the compound may have good bioavailability.
Result of Action
Compounds with a piperazine moiety have been found to exhibit a wide range of biological and pharmaceutical activity .
Action Environment
It is generally known that factors such as temperature, ph, and the presence of other substances can influence the action of a compound .
properties
IUPAC Name |
4-[4-(3-chlorophenyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4S/c23-17-7-4-8-18(13-17)26-9-11-27(12-10-26)21-20-19(16-5-2-1-3-6-16)14-28-22(20)25-15-24-21/h1-8,13-15H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUGVIIQYKGWJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C3=C4C(=CSC4=NC=N3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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